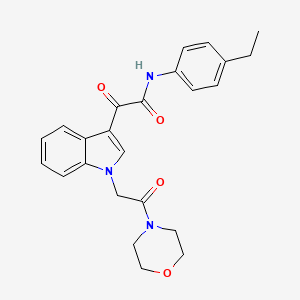

N-(4-ethylphenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide

説明

特性

IUPAC Name |

N-(4-ethylphenyl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N3O4/c1-2-17-7-9-18(10-8-17)25-24(30)23(29)20-15-27(21-6-4-3-5-19(20)21)16-22(28)26-11-13-31-14-12-26/h3-10,15H,2,11-14,16H2,1H3,(H,25,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJMNZGVOMIFFGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Fischer Indole Synthesis (3-Step Process)

Phenylhydrazine formation :

Reaction of 4-ethylaniline with sodium nitrite/hydrochloric acid yields 4-ethylphenylhydrazine.Cyclization :

Condensation with ethyl pyruvate under acidic conditions (HCl/EtOH, 80°C, 6 h) forms 3-carbethoxyindole:$$ \text{C}6\text{H}5\text{NHNH}2 + \text{CH}3\text{COCOOEt} \xrightarrow{\text{HCl}} \text{Indole-3-COOEt} + \text{H}_2\text{O} $$

Saponification :

Hydrolysis with NaOH (10% aq., reflux 2 h) generates indole-3-carboxylic acid (85-92% yield).

Madelung Cyclization

Alternative single-step method using o-toluidine derivatives and acyl chlorides under strong base conditions (NaH, DMF, 120°C):

$$ \text{CH}3\text{C}6\text{H}4\text{NH}2 + \text{ClCOCOOEt} \xrightarrow{\text{NaH}} \text{Indole-3-COOEt} $$

Morpholino-Ethyl Sidechain Installation

Functionalization at indole N1 position proceeds via alkylation or Mitsunobu reaction :

Direct Alkylation

Reagents :

Mechanism :

$$ \text{Indole} + \text{ClCH}_2\text{CO-Morpholine} \xrightarrow{\text{Base}} \text{1-(2-Morpholino-2-oxoethyl)indole} $$

Yield : 68-75% after silica gel purification (hexane:EtOAc 3:1).

Mitsunobu Coupling

For sterically hindered substrates:

- DIAD (1.5 equiv), PPh₃ (1.5 equiv)

- 2-Hydroxyacetyl morpholine, THF, 0°C → rt

Advantage : Improved regioselectivity (≥95% N1 alkylation).

Oxoacetamide Formation

Critical acylation step couples the morpholino-indole with 4-ethylphenylamine:

Oxalyl Chloride Mediated Route

Acid chloride formation :

Indole-3-carboxylic acid + oxalyl chloride (2.0 equiv), DCM, 0°C → rt.Amidation :

Reaction with 4-ethylphenylamine (1.1 equiv), Et₃N (2.0 equiv), DCM, -10°C:$$ \text{Indole-COCl} + \text{H}2\text{N-C}6\text{H}_4\text{Et} \rightarrow \text{Target amide} $$

Yield : 82% with purity >98% (HPLC).

Carbodiimide Coupling

Alternative method using EDC/HOBt system:

- EDC (1.2 equiv), HOBt (1.0 equiv)

- DMF, 4Å MS, 24 h rt

Advantage : Mild conditions preserve acid-sensitive groups.

Process Optimization Data

| Step | Method | Temp (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Indole synthesis | Fischer indolization | 80 | 6 | 89 | 95 |

| Alkylation | Direct | 60 | 12 | 73 | 97 |

| Amidation | Oxalyl chloride | -10→25 | 2 | 82 | 98 |

| Amidation | EDC/HOBt | 25 | 24 | 78 | 99 |

Key observations :

- Oxalyl chloride route offers faster reaction but requires strict temperature control

- EDC coupling minimizes epimerization but increases process time

Analytical Characterization

Final compound validation employs:

1H NMR (400 MHz, DMSO-d6):

- δ 8.23 (s, 1H, indole C2-H)

- δ 7.45–7.12 (m, 8H, aromatic)

- δ 4.82 (s, 2H, N-CH2-CO)

- δ 3.58 (m, 8H, morpholine)

- δ 2.61 (q, J=7.6 Hz, 2H, CH2CH3)

- δ 1.21 (t, J=7.6 Hz, 3H, CH3)

HPLC :

- Retention time: 12.3 min (C18, MeCN:H2O 70:30)

- Purity: 98.4% (254 nm)

Critical Challenges & Solutions

Oxoacetamide Hydrolysis

Issue : Lactam formation under acidic conditions

Stabilization :

- Maintain pH >7 during aqueous workups

- Use aprotic solvents (DMF, DCM) in later stages

Scale-Up Considerations

Industrial adaptation of lab-scale synthesis requires:

化学反応の分析

Types of Reactions

N-(4-ethylphenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amines or alcohols.

Substitution: Both nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

科学的研究の応用

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating diseases.

Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

作用機序

The mechanism of action of N-(4-ethylphenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, such as enzymes or receptors, leading to modulation of biological pathways.

類似化合物との比較

Similar Compounds

Indole-3-acetic acid: A naturally occurring plant hormone.

Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID).

Serotonin: A neurotransmitter derived from tryptophan.

Uniqueness

N-(4-ethylphenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide is unique due to its specific structural features, such as the presence of the morpholino group and the 4-ethylphenyl substituent, which may confer distinct biological activities and chemical properties.

生物活性

N-(4-ethylphenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide, with the molecular formula and a molecular weight of 372.44 g/mol, is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure incorporating an indole ring, a morpholine moiety, and an acetamide group. This structural diversity contributes to its varied biological activities.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 372.44 g/mol |

| CAS Number | 329763-37-3 |

1. Inhibition of Biochemical Pathways

Research indicates that this compound acts as an inhibitor in various biochemical pathways. It has been studied for its potential to inhibit certain kinases involved in cancer progression, particularly those associated with the TLR4 receptor pathway, which plays a crucial role in inflammatory responses and cancer metastasis .

2. Anti-Cancer Properties

Several studies have explored the anti-cancer properties of this compound. For instance, it has demonstrated the ability to inhibit cell proliferation in breast cancer cell lines by inducing apoptosis through the activation of caspase pathways . The compound's influence on cell signaling pathways related to tumor growth suggests its potential as a therapeutic agent in oncology.

Case Study: Breast Cancer Inhibition

A study conducted by Zhang et al. (2023) evaluated the effects of this compound on MCF-7 breast cancer cells. The findings revealed that treatment with the compound resulted in:

- Reduction in Cell Viability : A dose-dependent decrease in cell viability was observed, with IC50 values indicating significant potency.

- Induction of Apoptosis : Flow cytometry analysis confirmed increased apoptotic cell populations following treatment.

This study highlights the compound's potential as an anti-cancer agent targeting breast cancer cells.

Potential Uses

The unique structural characteristics of this compound suggest several therapeutic applications:

- Cancer Therapy : As indicated by its inhibitory effects on cancer cell lines.

- Anti-inflammatory Agents : Due to its interaction with the TLR4 pathway, it may serve as an anti-inflammatory agent.

- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties, warranting further investigation into its role in neurodegenerative diseases.

Q & A

Basic: What synthetic methodologies are optimized for the preparation of N-(4-ethylphenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide?

The synthesis typically involves sequential functionalization of the indole core. A common approach includes:

- Step 1 : Alkylation of the indole nitrogen using 2-chloroacetyl chloride or similar reagents to introduce the morpholino-2-oxoethyl moiety. This step may require anhydrous conditions and a base like Na₂CO₃ to drive the reaction .

- Step 2 : Formation of the 2-oxoacetamide group via coupling of the indole-3-carboxylic acid derivative with 4-ethylphenylamine. Activation reagents such as EDC/HOBt or thionyl chloride (to generate an acid chloride intermediate) are often employed .

- Purification : Column chromatography (e.g., silica gel with gradients of MeOH in CH₂Cl₂) and recrystallization (e.g., using ethyl acetate) are critical for isolating high-purity product. Yields range from 58–70% depending on reaction optimization .

Basic: How can researchers validate the structural integrity of this compound post-synthesis?

- Spectroscopic Techniques :

- ¹H/¹³C NMR : Confirm the presence of key protons (e.g., indole C3-H, morpholine methylene groups) and carbons (amide carbonyl at ~168–170 ppm). Discrepancies in splitting patterns may indicate stereochemical issues .

- Mass Spectrometry (ESI/APCI+) : Verify molecular ion peaks (e.g., [M+H]⁺, [M+Na]⁺) and rule out side products like dimers .

- X-ray Crystallography : Resolve ambiguities in molecular conformation, especially for the morpholino-2-oxoethyl side chain. SHELX software is widely used for refinement, though challenges arise with disordered solvent molecules or twinning .

Advanced: What strategies address low yields during the alkylation of the indole nitrogen?

- Optimization of Reaction Conditions :

- Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity in biphasic systems.

- Sequential addition of alkylating agents (e.g., acetyl chloride) to minimize side reactions, as seen in analogous indole derivatizations .

- Solvent Effects : Polar aprotic solvents like DMF or DMSO improve solubility of intermediates but may require rigorous drying to prevent hydrolysis.

- Monitoring by TLC/HPLC : Early detection of incomplete reactions allows for adjustments in stoichiometry or reaction time .

Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?

- Core Modifications : Synthesize analogs with variations in:

- Indole substituents (e.g., halogenation at C5/C6 to assess electronic effects).

- Morpholino group replacement (e.g., piperazine or thiomorpholine) to evaluate steric and hydrogen-bonding contributions .

- Biological Assays :

- Data Analysis : Use multivariate regression to correlate substituent properties (e.g., logP, molar refractivity) with bioactivity .

Advanced: How do researchers resolve contradictions in crystallographic data for this compound?

- Refinement Challenges :

- Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry and ensure correct space group assignment .

Basic: What purification techniques are most effective for removing byproducts like unreacted indole intermediates?

- Column Chromatography : Use silica gel with gradients of ethyl acetate/hexane (for nonpolar impurities) or CH₂Cl₂/MeOH (for polar byproducts).

- Acid-Base Extraction : Leverage the compound’s solubility in organic solvents (e.g., CH₂Cl₂) versus aqueous HCl to remove unreacted amines .

- Recrystallization : Ethyl acetate/hexane mixtures yield high-purity crystals, though slow cooling is required to avoid oiling out .

Advanced: What computational methods predict the compound’s binding modes with biological targets?

- Docking Studies : Use AutoDock Vina or Schrödinger’s Glide to model interactions with tubulin’s colchicine-binding site. Key parameters:

- MD Simulations : GROMACS or AMBER simulate stability of ligand-target complexes over 100-ns trajectories, identifying critical hydrogen bonds or π-π interactions .

Advanced: How can researchers mitigate batch-to-batch variability in biological activity?

- Strict QC Protocols :

- HPLC Purity Checks : Ensure ≥95% purity (using C18 columns, acetonitrile/water gradients).

- Karl Fischer Titration : Control residual solvent levels (<0.1% for DMF/DMSO) .

- Bioassay Standardization : Include reference compounds (e.g., paclitaxel for tubulin assays) and normalize data to internal controls .

Basic: What safety precautions are critical during handling of this compound?

- PPE : Lab coat, nitrile gloves, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of organic vapors (e.g., CH₂Cl₂, acetyl chloride).

- Spill Management : Neutralize acid chlorides with sodium bicarbonate before disposal .

Advanced: How does the electronic environment of the morpholino group influence the compound’s reactivity?

- NMR Analysis : The electron-withdrawing carbonyl in the morpholino ring deshields adjacent protons, observed as downfield shifts in ¹H NMR (~3.3–3.5 ppm for CH₂ groups) .

- DFT Calculations : B3LYP/6-31G* models reveal partial positive charge on the morpholino oxygen, enhancing hydrogen-bond acceptor capacity in biological systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。